molecular formula C7H6FNO3 B1330115 2-Fluoro-4-nitroanisole CAS No. 455-93-6

2-Fluoro-4-nitroanisole

Cat. No.: B1330115
CAS No.: 455-93-6
M. Wt: 171.13 g/mol
InChI Key: XGMVTXUXZUPGGY-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitroanisole is an organic compound with the molecular formula C7H6FNO3. It is a derivative of anisole, where the hydrogen atoms at the 2 and 4 positions of the benzene ring are replaced by a fluorine atom and a nitro group, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-nitroanisole has been studied for its photoreaction with nucleophiles such as hydroxide ion and pyridine . The mechanism of its photoreaction with n-hexylamine has also been investigated . These interactions suggest that this compound may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.

Cellular Effects

Given its use as a biochemical photoprobe for proteins , it may influence cell function by interacting with various proteins within the cell

Molecular Mechanism

Its photoreaction with nucleophiles suggests that it may interact with biomolecules through binding interactions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-4-nitroanisole can be synthesized through several methods. One common route involves the nitration of 2-fluoroanisole using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of advanced catalysts and optimized reaction parameters can improve yield and reduce by-products .

Comparison with Similar Compounds

  • 2-Fluoro-4-nitrotoluene
  • 4-Fluoro-2-nitroanisole
  • 2-Methyl-3-nitroanisole
  • 1-Fluoro-4-nitrobenzene

Comparison: 2-Fluoro-4-nitroanisole is unique due to the presence of both a fluorine atom and a nitro group on the anisole ring. This combination imparts distinct electronic properties, making it more reactive in nucleophilic aromatic substitution reactions compared to its analogs. The presence of the methoxy group also influences its solubility and interaction with other molecules .

Properties

IUPAC Name

2-fluoro-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMVTXUXZUPGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278852
Record name 2-Fluoro-4-nitroanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-93-6
Record name 2-Fluoro-1-methoxy-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 455-93-6
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Record name 2-Fluoro-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90278852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (-2°), stirred solution of 285 g. (2.26 mol) of 2-fluoroanisole in 1.1 L of acetic anhydride was added, dropwise, 114 mL of fuming nitric acid (sp. gr. 1.59) at such a rate that the reaction temperature remained between -2° and 0°. The reaction mixture was stirred for 5 hours at this temperature then poured into 4.0 L of water. The suspension was stirred for 1.5 hours, stored for 15 hours, then extracted with methylene chloride (2×1.0 L). The combined extracts were washed with water (2×500 mL), dried over anhydrous magnesium sulfate, then concentrated in vacuo (475 g.). Crystallization from ethanol gave 147.4 g. (38%) of material suitable for further transformation. Additional material (34.5 g.) was obtained from three scouting runs.
Quantity
2.26 mol
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 L
Type
reactant
Reaction Step Three
[Compound]
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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